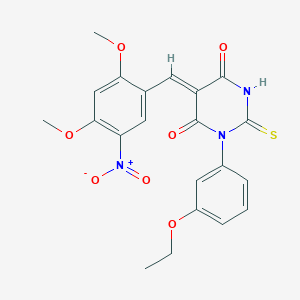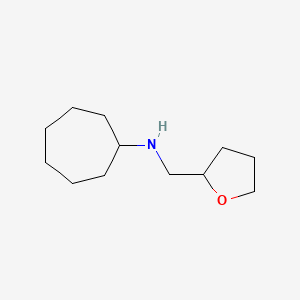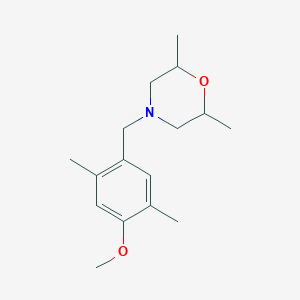![molecular formula C14H21NO3 B5092480 [1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5092480.png)
[1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol, also known as DMPEA, is a psychoactive compound that belongs to the class of phenethylamines. This compound has gained significant attention due to its potential use in scientific research.
Mecanismo De Acción
[1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol acts as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor. This receptor is involved in various physiological processes such as mood regulation, perception, and cognition. This compound's binding to this receptor results in the activation of signaling pathways that lead to the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and pupil dilation. This compound has also been found to have psychoactive effects such as altered perception, mood, and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol has several advantages for use in scientific research. It has a high potency and can be used in small doses, making it cost-effective. Additionally, this compound has a short half-life, allowing for precise control over the duration of its effects. However, this compound also has some limitations, including its potential for abuse and the need for specialized equipment and training to handle it safely.
Direcciones Futuras
There are several future directions for research on [1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol. One area of interest is its potential therapeutic use in the treatment of mental health disorders such as depression and anxiety. Additionally, further investigation into the mechanism of action of this compound could lead to the development of new treatments for various neurological disorders. Finally, research on the potential long-term effects of this compound use could provide valuable insights into its safety and potential risks.
Conclusion
In conclusion, this compound, or this compound, is a psychoactive compound that has gained significant attention for its potential use in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could provide valuable insights into its potential therapeutic uses and risks.
Métodos De Síntesis
The synthesis of [1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol involves the reaction of 2,3-dimethoxybenzaldehyde with pyrrolidine and formaldehyde. This reaction results in the formation of this compound, which can then be purified using various methods such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
[1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol has been used in various scientific research studies due to its potential as a psychoactive compound. It has been found to have similar effects to other phenethylamines such as mescaline and MDMA. This compound has been used in studies investigating the effects of psychoactive compounds on the brain and behavior.
Propiedades
IUPAC Name |
[1-[(2,3-dimethoxyphenyl)methyl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-17-13-7-3-5-11(14(13)18-2)9-15-8-4-6-12(15)10-16/h3,5,7,12,16H,4,6,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEZUCBZHCOSIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCCC2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5092402.png)
![1-benzyl-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine](/img/structure/B5092410.png)

![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5092428.png)







![9-[5-chloro-2-(2-propyn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5092486.png)
![[1-(1-benzothien-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5092493.png)
